
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester
Overview
Description
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
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Biological Activity
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester (Boc-oxazole) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This compound serves as an important intermediate in peptide synthesis and has implications in drug discovery, particularly for its ability to mimic natural products and interact with various biological targets.
The molecular formula of Boc-oxazole is C10H14N2O5, with a molecular weight of 242.23 g/mol. Its structure features an oxazole ring, which contributes to its biological activity by allowing interactions with enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C10H14N2O5 |
Molecular Weight | 242.23 g/mol |
Functional Groups | Oxazole, Carboxylic Acid, Amino Group |
Classification | Heterocyclic Compound |
Synthesis
The synthesis of Boc-oxazole typically involves the formation of the oxazole ring followed by functionalization. Common synthetic pathways include:
- Formation of the Oxazole Ring : Utilizing starting materials such as amino acids or their derivatives.
- Protection of Amino Groups : The tert-butoxycarbonyl (Boc) group serves as a protective group during peptide synthesis.
- Coupling Reactions : Boc-oxazole can be coupled with other amino acids or peptide fragments to form complex peptides.
Boc-oxazole primarily functions as an intermediate in peptide synthesis, facilitating the formation of peptide bonds through coupling reactions. The Boc group protects the amino functionality, allowing selective reactions at other sites on the molecule. This mechanism is crucial for building complex peptides that can exhibit specific biological activities.
Biological Activity
Research indicates that Boc-oxazole and its derivatives possess various biological activities, including:
- Antimicrobial Activity : Some studies have shown that oxazole derivatives exhibit antibacterial properties against certain pathogens.
- Anticancer Potential : There is emerging evidence suggesting that compounds containing oxazole rings may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Enzyme Inhibition : Boc-oxazole has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in conditions like diabetes or cancer.
Case Studies
- Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain oxazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : Research published in the Journal of Organic Chemistry highlighted the anticancer properties of oxazole derivatives, showing their effectiveness in inhibiting tumor growth in vitro .
- Enzyme Interaction Studies : A study evaluating the interaction of Boc-oxazole with specific enzymes revealed that it could act as a competitive inhibitor, potentially useful in drug design .
Applications in Drug Discovery
Boc-oxazole's unique structural features make it a candidate for developing novel therapeutics. Its ability to mimic natural products enables researchers to design compounds targeting specific biological pathways.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H14N2O5
- Molecular Weight : 242.23 g/mol
- IUPAC Name : Methyl 2-(((tert-butoxycarbonyl)amino)methyl)oxazole-4-carboxylate
The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Medicinal Chemistry
Boc-amino oxazole derivatives are being explored for their potential therapeutic applications, particularly in the treatment of various cancers and other diseases linked to protein kinases. The oxazole ring system has shown interactions with biological targets, leading to diverse biological activities.
Case Study: Cancer Treatment
Research indicates that compounds related to Boc-amino oxazole can inhibit specific protein kinases involved in cancer progression. For instance, inhibitors targeting IKKε and TBK1 have been linked to reduced tumor growth in breast and ovarian cancer models .
Compound | Target Kinase | Effect |
---|---|---|
Boc-amino oxazole derivative | IKKε | Induces cell death in breast cancer cells |
TBK1 inhibitor | TBK1 | Reduces tumor growth in ovarian cancer |
Organic Synthesis
Boc-amino oxazole serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create a range of derivatives with tailored properties.
Synthetic Route Example
A typical synthesis involves the cyclodehydration of β-hydroxy amides followed by oxidation using manganese dioxide. This method has been optimized for flow chemistry, improving yield and safety compared to traditional batch processes .
Reaction Type | Conditions | Yield |
---|---|---|
Cyclodehydration | Deoxo-Fluor® at 70–90 °C | 92–98% |
Oxidation | Manganese dioxide | 50–79% |
Biological Studies
The biological activities of Boc-amino oxazole derivatives are under investigation for antimicrobial and anticancer properties. Preliminary studies suggest that these compounds may exhibit significant activity against various pathogens and cancer cell lines.
Activity Type | Test Organism/Cell Line | Result |
---|---|---|
Antimicrobial | E. coli | Inhibition observed |
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step protection-deprotection strategies. For instance, the tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc anhydride under basic conditions to protect the amine moiety . Oxazole ring formation may utilize condensation reactions, analogous to methods for ethyl 2-benzothiazolecarboxylate synthesis, where 2-aminobenzenethiol reacts with diethyl oxalate . Optimization includes pH control (e.g., buffered systems) and temperature modulation (40–60°C) to minimize side reactions.
Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?
- Gas chromatography-mass spectrometry (GC/MS) is critical for purity assessment. Retention time matching and spectral library comparisons (e.g., Wiley library) are standard practices, as demonstrated for methyl esters of fatty acids and heterocyclic derivatives . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, particularly for distinguishing Boc-protected amines (δ ~1.4 ppm for tert-butyl protons) and oxazole protons (δ ~8.0–8.5 ppm) .
Q. What are the stability considerations for storing and handling this compound under laboratory conditions?
- The Boc group is sensitive to acidic conditions, necessitating storage in anhydrous environments (e.g., desiccators at −20°C). Hydrolysis risks are mitigated by avoiding protic solvents like methanol/water mixtures. Impurity profiling via GC/MS can detect degradation products such as free amines or oxazole ring-opened derivatives .
Q. Which impurities are commonly observed during synthesis, and how are they quantified?
- Common impurities include residual starting materials (e.g., unprotected oxazole precursors), Boc-deprotected derivatives, and ester hydrolysis byproducts. Chromatographic separation on C18 columns with UV detection (λ = 254 nm) enables quantification. For unresolved peaks, tandem MS or ion mobility spectrometry improves specificity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the oxazole ring in cross-coupling or functionalization reactions?
- The oxazole’s electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr) at the 4- and 5-positions. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., carboxylic acid methyl ester) enhance electrophilicity at these sites. Reaction kinetics can be monitored via in situ IR spectroscopy to track carbonyl intermediate formation .
Q. How does the Boc group influence the compound’s behavior in medicinal chemistry applications?
- The Boc group enhances solubility in nonpolar solvents and shields reactive amines during multi-step syntheses. However, its bulkiness may sterically hinder interactions in biological assays. Comparative studies with acetyl or Fmoc-protected analogs reveal differences in cellular uptake and target binding, as seen in benzothiazine-based analgesics .
Q. What advanced purification strategies resolve co-eluting isomers or epimers during scale-up?
- Chiral stationary phases (e.g., amylose- or cellulose-based columns) separate epimers, as observed in chromatographic optimization for sulfonamide derivatives . For non-enantiomeric impurities, preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) achieves baseline separation, as validated for methyl ester analogs .
Q. How can this compound serve as a scaffold for designing protease inhibitors or kinase-targeting drugs?
- The oxazole core mimics peptide bonds, making it a candidate for protease inhibition. Structure-activity relationship (SAR) studies involve substituting the Boc group with bioisosteres (e.g., sulfonamides) and modifying the ester moiety to amides for metabolic stability. High-throughput screening (HTS) against kinase panels identifies lead candidates, as demonstrated for thiazole-based intermediates .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(14)12-8-11-6(5-16-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFNJXVRLFAGBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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